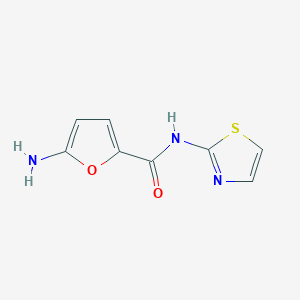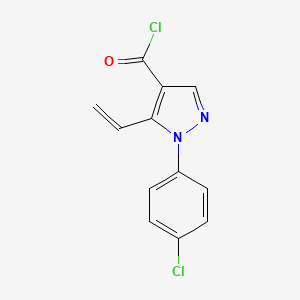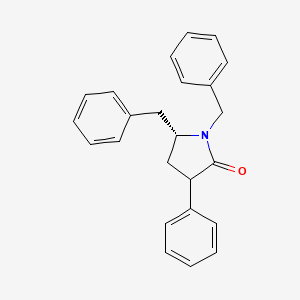![molecular formula C18H14N4O B14207495 n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide CAS No. 827318-33-2](/img/structure/B14207495.png)
n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide: is a compound that features a unique combination of pyrazole and indole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of the benzamide group further enhances its potential for diverse chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide typically involves the condensation of pyrazole-4-carbaldehyde with o-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C under ambient air conditions . This method yields the desired compound efficiently and is considered straightforward.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable and cost-effective reagents such as chloro(trimethyl)silane and pyridine suggests that the synthesis can be adapted for larger-scale production with appropriate optimization of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The benzamide group allows for nucleophilic substitution reactions, where different nucleophiles can replace the amide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Substituted benzamides with various functional groups replacing the amide group.
Aplicaciones Científicas De Investigación
Chemistry: n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding, contributing to the understanding of biochemical pathways .
Medicine: Due to its structural similarity to known pharmacophores, this compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities .
Industry: In the industrial sector, the compound is explored for its potential use in the development of new materials with specific chemical properties, such as catalysts and polymers .
Mecanismo De Acción
The mechanism of action of n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrazole and indole moieties allow it to bind to active sites of enzymes, inhibiting their activity and modulating biochemical pathways . This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparación Con Compuestos Similares
n-[3-(1h-Benzimidazol-2-yl)-1h-pyrazol-4-yl]benzamide: This compound shares structural similarities with n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide but features a benzimidazole moiety instead of an indole.
4-Cinnamamido-N-(1-methyl-1h-pyrazol-5-yl)benzamide: Another similar compound with a pyrazole moiety, but with different substituents on the benzamide group.
Uniqueness: this compound is unique due to its combination of pyrazole and indole moieties, which are less commonly found together in a single compound.
Propiedades
Número CAS |
827318-33-2 |
|---|---|
Fórmula molecular |
C18H14N4O |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]benzamide |
InChI |
InChI=1S/C18H14N4O/c23-18(12-4-2-1-3-5-12)21-15-6-7-16-13(8-15)9-17(22-16)14-10-19-20-11-14/h1-11,22H,(H,19,20)(H,21,23) |
Clave InChI |
WJRYIAHOPJZFMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=C3)C4=CNN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,6-Trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14207420.png)
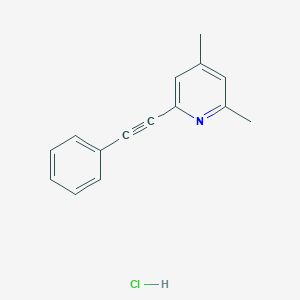
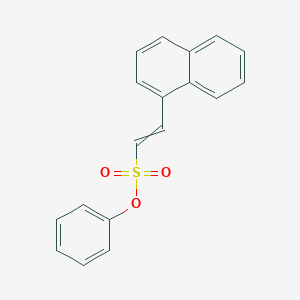

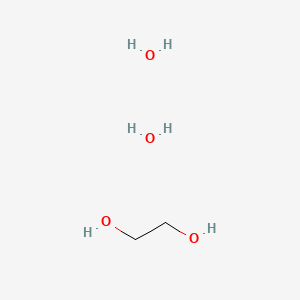
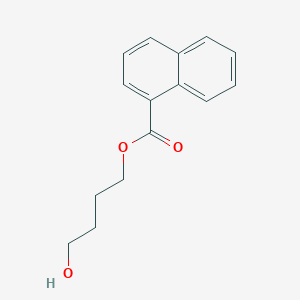
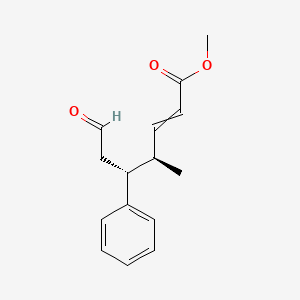
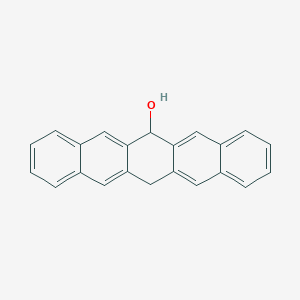
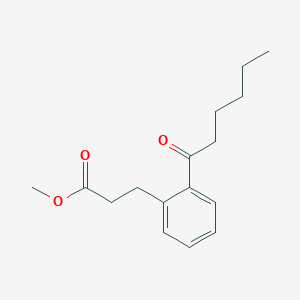
![Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]-](/img/structure/B14207459.png)

